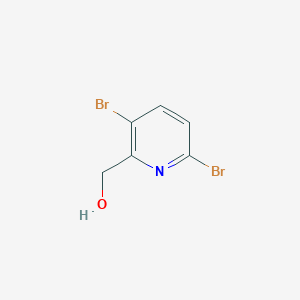

(3,6-Dibromopyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,6-Dibromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of pyridine, featuring two bromine atoms at the 3 and 6 positions and a hydroxymethyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of (3,6-Dibromopyridin-2-yl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and hydroxymethylation steps .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atoms at positions 3 and 6 are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring.

Example Reactions:

-

Aromatic Substitution with Amines :

The bromine atoms can react with primary or secondary amines under palladium catalysis. For instance, in the synthesis of thiazolo[4,5-b]pyridine derivatives (as described in ), 3,5-dibromo-2-aminopyridine undergoes substitution with thiocyanamide. Analogously, (3,6-Dibromopyridin-2-yl)methanol could participate in Buchwald–Hartwig amination or Ullmann-type coupling. -

Suzuki–Miyaura Cross-Coupling :

Bromopyridines are common substrates for Suzuki reactions. In , 6-bromothiazolo[4,5-b]pyridine reacts with carbon monoxide and methanol under palladium catalysis to form methyl carboxylate derivatives. A similar pathway could apply to this compound, enabling sequential coupling at either bromine site.

Hypothetical Reaction Table :

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at position 2 can undergo oxidation, esterification, or act as a leaving group.

Key Transformations :

-

Oxidation to Carboxylic Acid :

Treatment with strong oxidizing agents (e.g., KMnO₄ or CrO₃) could convert the alcohol to a carboxylic acid. For example, methyl thiazolo[4,5-b]pyridine-6-carboxylate in is hydrolyzed to the carboxylic acid using NaOH. -

Esterification :

Reaction with acetic anhydride or acyl chlorides would yield acetate esters. This is a common protection strategy for alcohols in multistep syntheses.

Reaction Pathway :

This compoundRCOClHATU, DIPEA(3,6-Dibromopyridin-2-yl)methyl ester

Cycloaddition and Heterocycle Formation

The bromine atoms and hydroxymethyl group enable participation in cycloaddition or heterocycle-forming reactions.

Example from Literature :

In , selenenyl bromides derived from pyridines undergo cycloaddition with alkenes to form selenazolo-pyridinium salts. While this specific reaction involves selenium, analogous pathways with sulfur or oxygen nucleophiles could apply to this compound.

Catalytic Carbonylation

As demonstrated in , bromopyridines react with carbon monoxide under palladium catalysis to form carboxylate esters. For this compound, this could yield dicarboxylate derivatives or mono-substituted products depending on reaction control.

Generalized Reaction :

This compoundMeOH, 105°CPd(dppf)Cl₂, CODimethyl pyridine-3,6-dicarboxylate

Comparative Reactivity of Bromine Substituents

The electronic effects of the pyridine ring and steric factors influence the reactivity of the bromine atoms:

| Position | Reactivity Rationale | Preferred Reactions |

|---|---|---|

| C3-Br | Adjacent to electron-withdrawing N | Oxidative coupling, Suzuki reactions |

| C6-Br | Para to hydroxymethyl group | Nucleophilic substitution (e.g., amination) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3,6-Dibromopyridin-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of various derivatives that exhibit unique chemical properties and biological activities.

The compound is being investigated for its potential as a building block in the synthesis of biologically active compounds. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in designing inhibitors for specific enzymes. The presence of bromine atoms and the hydroxymethyl group is crucial in modulating the compound's binding affinity to molecular targets .

Case Studies

Wirkmechanismus

The mechanism of action of (3,6-Dibromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atoms and hydroxymethyl group play crucial roles in its interaction with these targets, influencing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

(6-Bromopyridin-2-yl)methanol: Similar structure but with only one bromine atom, leading to different reactivity and applications.

(2,6-Dibromopyridin-4-yl)methanol: Another isomer with bromine atoms at different positions, affecting its chemical properties and uses.

Biologische Aktivität

(3,6-Dibromopyridin-2-yl)methanol is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing data from multiple studies to provide a comprehensive overview of its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C6H5Br2NO, with a molecular weight of 266.92 g/mol. It features two bromine atoms on the pyridine ring and a hydroxymethyl group, which contributes to its chemical reactivity and biological interactions .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential as an enzyme inhibitor, particularly in pathways involving calmodulin-dependent kinases. The compound's structure allows it to bind effectively to active sites on these enzymes, thereby modulating their activity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. In vitro studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the compound's anticancer potential. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The bromine substituents are thought to enhance its reactivity towards cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases involved in metabolic pathways. For instance, it has shown promise in inhibiting CaMK1D, an enzyme implicated in various cellular processes including insulin signaling and glucose metabolism. This inhibition could have therapeutic implications for metabolic disorders such as diabetes .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells after 48 hours of treatment .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Eigenschaften

IUPAC Name |

(3,6-dibromopyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAYEBBXANMZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.